(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone

Description

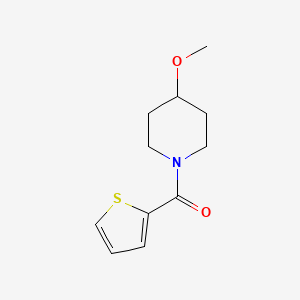

(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a piperidine ring substituted with a methoxy group at the 4-position and a thiophen-2-yl carbonyl moiety.

Properties

IUPAC Name |

(4-methoxypiperidin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-14-9-4-6-12(7-5-9)11(13)10-3-2-8-15-10/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNKKSRJGNNHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, involving a thiophene boronic acid or thiophene stannane.

Formation of the Methanone Group:

Industrial Production Methods

Industrial production of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amines or thiols.

Scientific Research Applications

(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The methoxy and thiophene groups can interact with the active sites of target proteins, affecting their function and activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues with Thiophene Substitutions

Compound 9 : (1-(3-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(thiophen-2-yl)methanone

- Structural Features : Retains the thiophen-2-yl carbonyl group but replaces the 4-methoxypiperidine with a 3-hydroxytetralin-piperidine hybrid.

- Biological Activity : Exhibits high VAChT affinity (Ki = 5.00 ± 1.20 nM) and selectivity (>100-fold over σ1 receptors) .

- Comparison : The 4-methoxy group in the target compound may improve metabolic stability compared to the hydroxyl group in Compound 9, which could influence pharmacokinetics.

Compounds 19a and 19b : Pyrrole-Substituted Analogues

- Structural Features : Replace thiophen-2-yl with 1-methylpyrrole groups (2- or 3-position).

- Biological Activity :

- 19a : Ki = 18.4 ± 2.5 nM (VAChT); selectivity = 71-fold over σ1.

- 19b : Ki = 26.6 ± 3.8 nM (VAChT); selectivity = 114-fold over σ1.

- Comparison : The thiophene moiety in the target compound confers ~4–5-fold higher VAChT affinity than pyrrole substitutions, highlighting the critical role of sulfur-mediated interactions. However, pyrrole derivatives offer a site for radiolabeling (e.g., with [11C]methyl iodide), which is absent in the target compound .

Compound 2 : (5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)(piperazin-1-yl)methanone Hydrochloride

Heterocyclic Variations Beyond Piperidine

NSC343344 : (6-Aminopyridin-3-yl)(thiophen-2-yl)methanone

- Structural Features: Replaces piperidine with an aminopyridine group.

- Biological Activity : Identified as a dual-target inhibitor of Toxoplasma gondii UPRTase (anti-parasitic activity).

- This underscores how ring systems dictate target specificity (neurological vs. anti-parasitic) .

Compound 21 : Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Structural Features : Piperazine ring with a para-trifluoromethylphenyl substituent.

- Biological Activity : Evaluated for serotonin receptor modulation; the CF3 group enhances electron-withdrawing effects.

- Comparison : The trifluoromethyl group improves metabolic resistance compared to the methoxy group but may reduce VAChT selectivity due to steric bulk .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues

Biological Activity

Overview

(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone is a compound that has gained attention in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This compound features a piperidine ring substituted with a methoxy group and a thiophene ring attached to a methanone group, which contributes to its diverse chemical properties.

The chemical structure of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications.

The biological activity of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes or receptors, affecting cellular signaling pathways. The unique combination of the methoxy and thiophene groups enhances its binding affinity to target proteins, potentially leading to therapeutic effects.

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of various derivatives targeting the RhoA/ROCK pathway, demonstrating that certain modifications to the thiophene structure significantly enhanced anticancer activity in vitro . This indicates that optimizing the structure of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone could yield potent anticancer agents.

Case Study 2: Antimicrobial Screening

In a screening for antimicrobial activity, compounds similar to (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential use in developing new antimicrobial therapies.

Comparative Analysis

To understand the unique properties of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Methoxypiperidin-1-yl)(phenyl)methanone | Structure | Moderate anticancer activity |

| (4-Methoxypiperidin-1-yl)(furan-2-yl)methanone | Structure | Antimicrobial properties |

| (4-Methoxypiperidin-1-yl)(pyridin-2-yl)methanone | Structure | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.